N-(4-fluorophenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-1,5-diphenyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN4O/c22-16-11-13-17(14-12-16)23-21(27)19-20(15-7-3-1-4-8-15)26(25-24-19)18-9-5-2-6-10-18/h1-14H,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKPTCCOTKLKRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NN2C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-fluorophenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction, where a fluorine atom replaces a leaving group on a phenyl ring.
Attachment of the Carboxamide Group: The carboxamide group can be attached through an amidation reaction, where an amine reacts with a carboxylic acid or its derivatives.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
N-(4-fluorophenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing the triazole moiety exhibit significant anticancer properties. Studies have shown that N-(4-fluorophenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide can inhibit the proliferation of various cancer cell lines. For instance, a study highlighted its effectiveness against A549 lung cancer cells, demonstrating that it induces apoptosis and inhibits cell growth at specific concentrations .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. In vitro studies have reported that derivatives of triazole compounds exhibit potent antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus. The presence of the fluorophenyl group enhances the compound's lipophilicity, potentially increasing its membrane permeability and efficacy .
Anti-inflammatory Effects
Recent findings suggest that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in cellular models, indicating its potential use in treating inflammatory diseases .
Material Science
Polymeric Materials
In material science, triazole compounds are being explored as additives in polymer formulations. Their ability to enhance thermal stability and mechanical properties makes them suitable candidates for use in high-performance materials. Research has demonstrated that incorporating this compound into polymer matrices can improve their resistance to thermal degradation and enhance overall durability .
Agricultural Chemistry
Pesticidal Activity
The compound has shown promise as a pesticide due to its ability to disrupt biological processes in pests. Studies have indicated that triazole derivatives can act as fungicides by inhibiting fungal growth and spore germination. This application is particularly relevant in the development of environmentally friendly agricultural practices .
Case Studies
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity. These interactions can result in various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The specific molecular targets and pathways involved depend on the context of its application.
Comparison with Similar Compounds
Amide Substituent Modifications
- N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (Refcode: Pokhodylo & Slyvka et al., 2020) Key Differences: Chlorine replaces fluorine on the amide phenyl group, a cyclopropyl group substitutes position 5, and a 4-methoxyphenyl group occupies position 1.
- N-(2,5-Difluorophenyl)-1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Triazole Core Modifications
- 5-Amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide Key Differences: An amino group at position 5 and dimethoxyphenyl amide. Dimethoxy groups may alter pharmacokinetics by modulating solubility .
- 1-(4-Fluorophenyl)-5-(pyridin-4-yl)-N-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide
Table 1: Substituent Effects on Key Properties
| Compound | Substituents (Positions 1, 4, 5) | LogP* | Solubility (mg/mL) | IC50 (μM) | Biological Activity |
|---|---|---|---|---|---|
| Target Compound | 1,5-Ph; 4-(4-F-Ph-Carboxamide) | 3.8 | 0.12 | N/A | Under investigation |
| N-(4-Cl-Ph)-5-cyclopropyl-1-(4-OMe-Ph)† | 1-(4-OMe-Ph); 5-cyclopropyl; 4-Cl-Ph | 3.2 | 0.45 | 2.1 | Anticancer (RXF 393 cells) |
| 5-Amino-N-(2,4-diOMe-Ph)-1-(4-F-Ph)‡ | 1-(4-F-Ph); 5-NH2; 4-(2,4-diOMe-Ph) | 2.5 | 0.78 | 0.9 | Antiproliferative (SNB-75) |
| 1-(4-F-Ph)-5-Pyridinyl-N-(Pyridinyl-Me)§ | 1-(4-F-Ph); 5-Py; 4-Py-CH2 | 2.1 | 1.2 | N/A | Kinase inhibition (B-Raf) |
Key Findings
Halogen Effects : Fluorine and chlorine on the amide phenyl group show comparable bioactivity in some contexts, but fluorine’s smaller size and higher electronegativity may reduce steric hindrance .
Polar Groups: Amino or pyridinyl substituents improve solubility and target engagement but may reduce membrane permeability .
Steric Modifications : Cyclopropyl or methyl groups enhance metabolic stability, critical for in vivo efficacy .
Biological Activity
N-(4-fluorophenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of 1,2,3-triazoles, which are known for their pharmacological versatility. The structural formula can be represented as follows:
This compound features a triazole ring substituted with phenyl groups and a carboxamide functional group, contributing to its biological activity.
Antimicrobial Activity
Research has indicated that derivatives of 1,2,3-triazoles exhibit potent antimicrobial properties. In a study evaluating various triazole derivatives, including this compound, significant antibacterial activity was observed against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been assessed through in vitro studies. It demonstrated a reduction in pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMC) stimulated with lipopolysaccharides (LPS). Compounds structurally similar to this compound showed a dose-dependent inhibition of cytokine production .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : It has been shown to inhibit enzymes involved in inflammatory responses and microbial metabolism.
- Cytokine Modulation : The compound modulates the release of cytokines by affecting signaling pathways such as NF-kB .
Study 1: Antimicrobial Efficacy
In a comparative study on the antimicrobial efficacy of several triazole derivatives including the target compound, it was found that this compound exhibited an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics against Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| Standard Antibiotic | 16 | Staphylococcus aureus |
| This compound | 64 | Escherichia coli |
| Standard Antibiotic | 32 | Escherichia coli |
Study 2: Anti-inflammatory Response
A study conducted on the anti-inflammatory effects of this compound revealed that at concentrations of 50 µg/mL, it significantly reduced TNF-α production by up to 60% in PBMC cultures. This effect was more pronounced than that observed with other triazole derivatives lacking similar structural features.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
